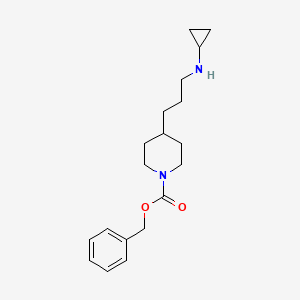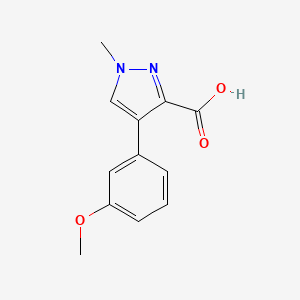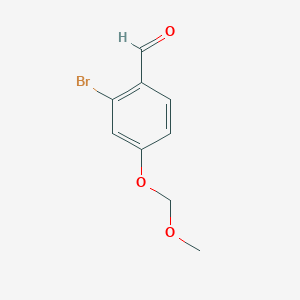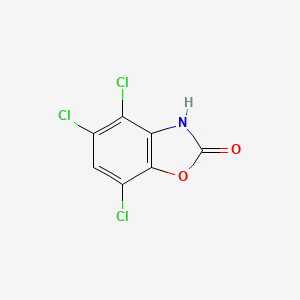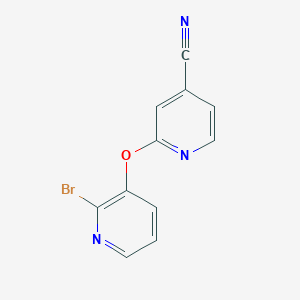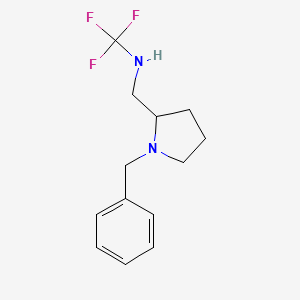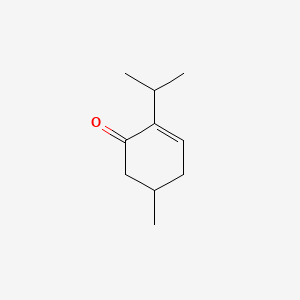
2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C10H18O. It is a monoterpenoid, which is a class of terpenes consisting of two isoprene units. This compound is known for its characteristic minty aroma and is commonly found in essential oils derived from various mint plants. It is widely used in the flavor and fragrance industry due to its pleasant scent and cooling properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one can be achieved through several methods. One common synthetic route involves the cyclization of citronellal, a monoterpenoid aldehyde, in the presence of an acid catalyst. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the desired cyclohexenone compound.
Industrial Production Methods
In industrial settings, the production of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one often involves the use of large-scale reactors and continuous flow processes. The starting material, citronellal, is typically obtained from natural sources such as citronella oil or synthesized from other terpenes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenone derivatives.
科学研究应用
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of flavors, fragrances, and cosmetic products due to its pleasant aroma and cooling effect.
作用机制
The mechanism of action of 5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound is known to activate transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for sensing cold temperatures. This activation leads to a cooling sensation on the skin and mucous membranes. Additionally, the compound may interact with other receptors and ion channels, contributing to its analgesic and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Menthol: A widely known monoterpenoid with a similar structure and cooling properties.
Thymol: Another monoterpenoid with antimicrobial and antifungal activities.
Carvone: A monoterpenoid with a characteristic minty aroma, used in flavoring and fragrance applications.
Uniqueness
5-Methyl-2-(1-methylethyl)-2-cyclohexen-1-one is unique due to its specific structural configuration and the combination of its cooling effect and pleasant aroma. Unlike menthol, which is primarily used for its cooling properties, this compound also finds extensive use in the fragrance industry. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic organic chemistry.
属性
CAS 编号 |
5113-66-6 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
5-methyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3 |
InChI 键 |
OAYBZGPDRAMDNF-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=C(C(=O)C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
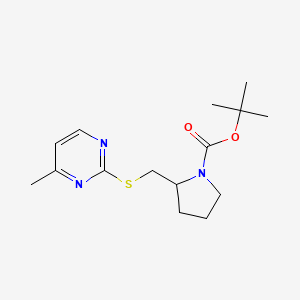
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
